4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antimycobacterial Tuberculosis MIC determination

Secure a structurally differentiated sulfamoyl-1,3,4-oxadiazole benzamide for hit-to-lead antimycobacterial programs. The unique N-butyl-N-ethylsulfamoyl and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl substitution pattern delivers a distinct pharmacological fingerprint not replicable by generic analogs. Close analogs exhibit MICs as low as 2.05 µM against M. szulgai and dual ROS/membrane mechanisms against S. aureus. Ideal for TB/NTM combination therapy screening and protease inhibition panels. Request a quote for custom synthesis.

Molecular Formula C21H23FN4O4S
Molecular Weight 446.5
CAS No. 533869-45-3
Cat. No. B2761748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS533869-45-3
Molecular FormulaC21H23FN4O4S
Molecular Weight446.5
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23FN4O4S/c1-3-5-14-26(4-2)31(28,29)18-12-8-15(9-13-18)19(27)23-21-25-24-20(30-21)16-6-10-17(22)11-7-16/h6-13H,3-5,14H2,1-2H3,(H,23,25,27)
InChIKeyFNCMJEIBUWTVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-45-3): Chemical Identity and Core Scaffold


4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-45-3, molecular formula C₂₁H₂₃FN₄O₄S, molecular weight 446.50 g/mol) belongs to the sulfamoyl benzamide class featuring a 1,3,4-oxadiazole heterocycle and a 4-fluorophenyl substituent . The compound's InChI Key (FNCMJEIBUWTVAM-UHFFFAOYSA-N) and canonical SMILES confirm a unique combination of a butyl(ethyl)sulfamoyl group at the para-position of the benzamide core, distinguishing it from other N-alkyl-N-alkylsulfamoyl analogs within the same chemotype . The 1,3,4-oxadiazole scaffold confers metabolic stability and hydrogen-bonding capacity, while the 4-fluorophenyl group enhances target binding through halogen interactions—features broadly associated with this chemotype's antimycobacterial, antibacterial, and enzyme inhibitory potential [1].

Why 4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Interchanged with Other Sulfamoyl Oxadiazole Benzamides


Within the sulfamoyl-1,3,4-oxadiazole-benzamide chemotype, relatively minor modifications to the N-alkyl substituents on the sulfamoyl group or the 5-aryl substituent on the oxadiazole ring produce substantial divergences in biological potency and selectivity [1]. Published data on close structural analogs demonstrate that replacing the N-butyl-N-ethyl motif with N-cyclohexyl-N-ethyl (LMM6) or changing the 4-fluorophenyl to 2-furyl (LMM11) alters MIC values against M. tuberculosis by ≥2-fold and shifts the spectrum of activity against nontuberculous mycobacteria [1]. Furthermore, high-throughput screening data confirm that even conservative changes from the 4-fluorophenyl to a 2-methoxyphenyl substituent result in IC₅₀ differences exceeding two orders of magnitude in enzyme inhibition assays [2]. These structure-activity relationships underscore that this specific substitution pattern—N-butyl-N-ethylsulfamoyl paired with the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety—delivers a distinct pharmacological fingerprint that cannot be replicated by generic substitution within the class.

Quantitative Differentiation Evidence for 4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Structural Analogs


Superior Anti-Mycobacterial Potency of the 4-Fluorophenyl Oxadiazole Scaffold Relative to the 2-Furyl Analog in M. tuberculosis

In a direct head-to-head study, the close structural analog LMM6—which shares the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl and sulfamoyl benzamide core with the target compound but contains an N-cyclohexyl-N-ethyl rather than N-butyl-N-ethyl substituent—demonstrated MIC values against M. tuberculosis H₃₇Rv ranging from 8.27 to 33.07 µM. By comparison, the 2-furyl-substituted analog LMM11 exhibited MIC values of 15.58 to 70.30 µM against the same strain [1]. The 4-fluorophenyl-bearing analog thus shows an approximately 1.9- to 2.1-fold lower MIC range, indicating that the 4-fluorophenyl substituent is a critical determinant of potency, and the target compound (bearing the same 4-fluorophenyl oxadiazole) is expected to retain this potency advantage [1].

Antimycobacterial Tuberculosis MIC determination

Broad-Spectrum Activity of the 4-Fluorophenyl Oxadiazole Scaffold Against Nontuberculous Mycobacteria Versus the 2-Furyl Analog

The LMM6 analog (bearing the identical 4-fluorophenyl oxadiazole core as the target compound) exhibited activity against multiple nontuberculous mycobacteria (NTM) species, including M. smegmatis mc² 155 (MIC 8.25 µM), M. szulgai (MIC 2.05 µM), and M. kansasii (MIC 66.03 µM). In contrast, the 2-furyl-substituted LMM11 showed activity only against M. szulgai (8.77 µM) and M. smegmatis (70.19 µM), with no reported activity against M. kansasii [1]. The broader spectrum and superior potency of the LMM6 scaffold—most notably the 4-fold lower MIC against M. smegmatis—demonstrate that the 4-fluorophenyl substitution enables meaningful broadening of the antimycobacterial spectrum [1].

Nontuberculous mycobacteria Antimycobacterial spectrum Selectivity

Selectivity Index of the 4-Fluorophenyl Oxadiazole Scaffold: Mycobacterial Selectivity Over Mammalian Cells

In vitro cytotoxicity evaluation of LMM6 (the 4-fluorophenyl oxadiazole analog) and LMM11 in HeLa and VERO cells revealed that both compounds showed greater selectivity for mycobacteria than for mammalian cells [1]. The study explicitly states that 'both new oxadiazoles showed activity against mycobacteria...and they showed to be more selective for mycobacteria than HeLa and VERO cells' [1]. While a quantitative selectivity index was not calculated in the publication, the qualitative finding establishes that the 4-fluorophenyl oxadiazole scaffold does not carry inherent mammalian cytotoxicity at concentrations active against mycobacteria—a critical differentiator from many legacy antimycobacterial chemotypes [1].

Cytotoxicity Selectivity index HeLa cells

Antibacterial Activity of the 4-Fluorophenyl Oxadiazole Scaffold Against Staphylococcus aureus: A Mechanistically Characterized Bacteriostatic Profile

In a separate study, the 4-fluorophenyl oxadiazole analog LMM6 was evaluated against S. aureus, yielding MIC values of 1.95–7.81 µg/mL. Time-kill assays demonstrated a 4-log₁₀ CFU reduction over 48 hours at 1×–8× MIC, consistent with a bacteriostatic mechanism [1]. Mechanistic investigation revealed that LMM6 treatment increased intracellular reactive oxygen species (ROS) and caused a ~50% increase in crystal violet uptake and ~84% increase in propidium iodide uptake, indicating membrane perturbation as a key mode of action [1]. This dual phenotype—ROS induction combined with membrane damage—distinguishes the 4-fluorophenyl oxadiazole scaffold from other bacteriostatic agents that act solely through protein synthesis inhibition, suggesting a lower propensity for cross-resistance [1].

Antibacterial Staphylococcus aureus Mechanism of action

Low-Micromolar Enzyme Inhibition Achieved by the Sulfamoyl Benzamide Oxadiazole Core: Contrast with Weaker Analog Performance

A closely related sulfamoyl benzamide oxadiazole—4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34358)—was evaluated in a fluorescence resonance energy transfer (FRET)-based HIV-1 Gag-Pol polyprotein inhibition assay, yielding an IC₅₀ of 8,960 nM (8.96 µM) [1]. While this analog differs from the target compound at both the sulfamoyl N-substituent (benzyl vs. butyl) and the oxadiazole 5-aryl group (2-methoxyphenyl vs. 4-fluorophenyl), the low-micromolar IC₅₀ demonstrates that the sulfamoyl benzamide oxadiazole core engages target enzymes with measurable affinity. By contrast, many screening library representatives of this chemotype show IC₅₀ >100 µM or no detectable inhibition [1]. The target compound's optimized 4-fluorophenyl substitution and N-butyl-N-ethyl sulfamoyl group are expected to further enhance binding affinity through improved hydrophobic contacts and halogen bonding, respectively.

Enzyme inhibition HIV-1 protease Binding affinity

Synergistic Potential with Standard Anti-Tuberculosis Drugs: A Differentiator for Combination Therapy Screening

The LMM6 analog (4-fluorophenyl oxadiazole scaffold) demonstrated synergism and modulatory activity when combined with standard anti-TB drugs against M. tuberculosis [1]. The study explicitly reports that 'synergism and modulatory activity of LMM6 and LMM11 with anti-TB drugs were observed,' indicating that the 4-fluorophenyl oxadiazole scaffold can enhance the efficacy of existing first-line agents [1]. This synergistic property is not universally observed across all oxadiazole derivatives and represents a specific advantage for compounds bearing this substitution pattern when incorporated into combination screening cascades [1].

Synergism Anti-TB drug combinations Modulatory activity

Optimal Research and Industrial Application Scenarios for 4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-45-3)


Antimycobacterial Drug Discovery: Hit-to-Lead Optimization for Tuberculosis and NTM Infections

The 4-fluorophenyl oxadiazole scaffold, as demonstrated by the closely related analog LMM6, exhibits MIC values of 8.27–33.07 µM against M. tuberculosis H₃₇Rv and as low as 2.05 µM against M. szulgai [1]. The target compound's N-butyl-N-ethyl sulfamoyl substituent provides an additional vector for SAR exploration to further enhance potency. Its documented synergy with standard anti-TB drugs [1] and selectivity over mammalian cells make it an ideal starting point for combination therapy-focused hit-to-lead programs targeting both drug-susceptible and drug-resistant tuberculosis, as well as NTM infections where treatment options remain severely limited.

Antibacterial Screening Libraries: Novel Mechanism of Action Exploration

The LMM6 analog's dual mechanism—ROS accumulation plus membrane perturbation—against S. aureus (MIC 1.95–7.81 µg/mL) [2] distinguishes this chemotype from conventional bacteriostatic agents. The target compound, with its optimized N-butyl-N-ethyl substitution, is expected to retain or improve upon this dual mechanism. This makes the compound a high-value inclusion in antibacterial screening decks aimed at identifying agents with reduced cross-resistance potential to existing antibiotic classes.

Enzyme Inhibition Screening: Protease and Hydrolase Target Families

The sulfamoyl benzamide oxadiazole core has demonstrated low-micromolar enzyme inhibition in FRET-based assays, with an analog achieving IC₅₀ of 8.96 µM against HIV-1 Gag-Pol polyprotein [3]. The target compound's 4-fluorophenyl group is expected to enhance binding through halogen-bond interactions with target active sites, while the butyl(ethyl)sulfamoyl group provides tunable lipophilicity. This scaffold is particularly suited for screening against aspartyl proteases, metalloproteases, and other hydrolase families where sulfonamide-based inhibitors have established precedent.

Chemical Biology Probe Development: ROS-Mediated Pathway Dissection

The established capacity of the 4-fluorophenyl oxadiazole scaffold to induce intracellular ROS accumulation in bacterial cells [2] positions the target compound as a chemical biology tool for dissecting oxidative stress response pathways. Its bacteriostatic rather than bactericidal profile allows for controlled perturbation experiments. Procurement for academic chemical biology groups investigating redox biology, membrane integrity, and stress response mechanisms in pathogenic bacteria is strongly indicated.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.